molecular formula C28H28O4Si B091441 Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester CAS No. 16714-40-2

Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester

Cat. No. B091441
CAS RN: 16714-40-2
M. Wt: 456.6 g/mol
InChI Key: TWMWZRUDJDOLDG-UHFFFAOYSA-N
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Description

Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester is a chemical compound with the molecular formula C28H28O4Si . It contains a total of 64 bonds, including 36 non-H bonds, 24 multiple bonds, 8 rotatable bonds, 24 aromatic bonds, and 4 six-membered rings .


Molecular Structure Analysis

The molecular structure of Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester is characterized by a total of 64 bonds. This includes 36 non-H bonds, 24 multiple bonds, 8 rotatable bonds, 24 aromatic bonds, and 4 six-membered rings .

Scientific Research Applications

Adsorption and Polymerization on Surfaces

Silicic acid plays a critical role in influencing the properties of iron oxide surfaces in aquatic systems. Research by Swedlund et al. (2009) using attenuated total reflectance infrared spectroscopy (ATR-IR) revealed that silicic acid in aqueous solutions forms various spectral features indicating different silicate species upon adsorption onto iron oxide surfaces. This has implications for understanding the aquatic chemistry of iron oxides and associated elements (Swedlund, Miskelly, & McQuillan, 2009).

Effect on Arsenic Adsorption

Silicic acid's interaction with ferrihydrite, involving both adsorption and polymerization, significantly affects the adsorption of anionic species like arsenic oxyanions. Swedlund's 1999 study utilized the diffuse layer model (DLM) to determine adsorption constants for silicic acid and arsenic on ferrihydrite, revealing that silicic acid adsorption inhibits arsenic adsorption more than its polymerization (Swedlund, 1999).

Synthesis Method for Silica-Gel

Miyazaki et al. (2003) explored a new synthesis method for silica-gel using silicic acid ester hydrolysis, specifically focusing on tetraethoxysilane (TEOS) for lead isotope analysis. This method demonstrates the utility of silicic acid esters in synthesizing silica-gel with controlled physicochemical properties, which is crucial for analytical applications (Miyazaki, Shibata, & Yoshikawa, 2003).

Luminescent Porphyrin Monolayer Synthesis

Gulino et al. (2007) developed a method to covalently anchor tetrakis(hydroxyphenyl)porphyrin molecules on Si(100) substrates. This involved using silicic acid esters and highlighted the potential of silicic acid derivatives in creating functionalized surfaces with specific optical properties (Gulino et al., 2007).

Chromatographic Applications

Silicon esters, derived from silicic acid, have been used in chromatographic applications. A study by Glennon et al. (1994) utilized a silica bonded calix[4]arene tetraester stationary phase for the chromatographic separation of amino acid esters and alkali metal ions, demonstrating the versatility of silicic acid derivatives in separation technologies (Glennon et al., 1994).

Biogenic Silica Studies

Conley and Schelske (2016) explored the role of silicic acid as a nutrient in the ocean, particularly its importance for organisms like diatoms and sponges that use it to build silica-based skeletal structures. This study underscores the ecological and biological significance of silicic acid in marine environments (Conley & Schelske, 2016).

Safety And Hazards

While specific safety and hazard information for Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

tetrakis(2-methylphenyl) silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O4Si/c1-21-13-5-9-17-25(21)29-33(30-26-18-10-6-14-22(26)2,31-27-19-11-7-15-23(27)3)32-28-20-12-8-16-24(28)4/h5-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMWZRUDJDOLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1O[Si](OC2=CC=CC=C2C)(OC3=CC=CC=C3C)OC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066106
Record name Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester
Source EPA DSSTox
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Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester

CAS RN

16714-40-2
Record name Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester
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Record name Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(2-methylphenyl) orthosilicate
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